2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone
Description
2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone (CAS: 349430-29-1) is a brominated aromatic ketone with a 4-methylpiperidinyl substituent. Its molecular formula is C₁₄H₁₈BrNO, and it has a molecular weight of 296.20 g/mol . The compound is structurally characterized by a 4-bromophenyl group attached to an ethanone backbone, which is further substituted with a 4-methylpiperidine moiety.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-11-6-8-16(9-7-11)14(17)10-12-2-4-13(15)5-3-12/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBRLHOARWQNIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone typically involves the reaction of 4-bromobenzaldehyde with 4-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from 4 to 8 hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone is primarily utilized in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for synthesizing compounds that target various biological pathways.
Case Study: Antidepressant Activity
Research has indicated that derivatives of this compound may exhibit antidepressant-like effects. A study exploring its analogs found that modifications to the piperidine ring can enhance binding affinity to serotonin receptors, suggesting potential use in treating mood disorders.
Neuropharmacology
The compound's interaction with neurotransmitter systems positions it as a valuable tool in neuropharmacological studies. Its ability to modulate dopamine and serotonin pathways is of particular interest.
Case Study: Dopamine Receptor Interaction
In vitro studies have shown that certain derivatives of this compound can selectively bind to dopamine D2 receptors, which are crucial in the management of conditions such as schizophrenia and Parkinson’s disease.
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of other complex molecules, facilitating the development of novel substances with potential therapeutic applications.
Example Synthesis Pathway
A synthetic route involves the reaction of 4-bromobenzoyl chloride with 4-methylpiperidine under basic conditions, yielding the target compound with high purity and yield.
Analytical Chemistry
Analytical methods such as HPLC (High-Performance Liquid Chromatography) are employed to quantify this compound in various formulations, ensuring quality control in pharmaceutical preparations.
Safety Data
| Hazard Type | Description |
|---|---|
| Toxicity | Handle with care; avoid inhalation and skin contact. |
| Storage Conditions | Store at room temperature, away from light and moisture. |
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The target compound belongs to a broader class of ethanone derivatives with diverse biological and physicochemical profiles. Below is a comparison with structurally related compounds:
Physicochemical Properties
- Lipophilicity : The target compound (XLogP3 = 3.3) is less lipophilic than sulfonylpiperazine derivatives (e.g., 7j, XLogP3 likely >4 due to sulfonyl groups) but more lipophilic than pyrazolyl analogs (e.g., compound in , XLogP3 ~2.5).
- Melting Points : Sulfonylpiperazine derivatives (e.g., 7j, 7k) exhibit higher melting points (154–167°C) compared to the target compound, suggesting enhanced crystallinity from polar sulfonyl groups .
Key Research Findings and Trends
Substituent Impact :
- Sulfonyl and tetrazolyl groups enhance antiproliferative activity but increase molecular weight and complexity .
- Pyrazolyl and imidazolyl groups confer DNA-interactive properties, though poor yields (e.g., 4c) limit practicality .
Structural Flexibility : Piperidine/piperazine rings and aryl groups allow modular design for optimizing pharmacokinetic properties.
Unmet Needs : Detailed mechanistic studies and in vivo data are lacking for most analogs, including the target compound.
Biological Activity
2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone, also known by its CAS number 349430-29-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its activity in various biological contexts.
The compound's molecular formula is , with a molecular weight of approximately 296.2 g/mol. Key physical properties include:
- Density : 1.5 ± 0.1 g/cm³
- Boiling Point : 329.0 ± 44.0 °C at 760 mmHg
- Flash Point : 152.8 ± 28.4 °C
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities, particularly in the fields of anti-cancer and antimicrobial research.
Anticancer Activity
A significant area of interest is the compound's potential anticancer properties. Studies have shown that derivatives of piperidine compounds can inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
For instance, a study highlighted that certain piperidine derivatives demonstrated substantial antiproliferative effects against breast cancer cells, suggesting that modifications to the piperidine structure could enhance activity against specific cancer types .
Antimicrobial Activity
The compound has also been evaluated for its activity against Mycobacterium tuberculosis (Mtb). A high-throughput screening identified several compounds with significant inhibitory effects on Mtb growth, with minimum inhibitory concentrations (MIC) ranging from 6.3 µM to higher values depending on structural modifications .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Study Reference | Compound | Activity | MIC (µM) |
|---|---|---|---|
| 1H-pyrazole derivatives | Antitumor | Various | |
| Piperidine analogs | Antimicrobial | 6.3 - 23 | |
| NMT inhibitors | Trypanocidal | Not specified |
These studies collectively suggest that structural modifications in similar compounds can lead to enhanced biological activities.
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how variations in chemical structure affect biological activity. In the case of piperidine derivatives, specific substitutions at various positions can significantly influence potency and selectivity against target cells or pathogens.
For example, modifications to the piperidine ring or the bromophenyl group can lead to improved pharmacological profiles, as seen in some analogs that were designed to optimize lipophilicity while maintaining efficacy against Mtb .
Q & A
Q. What are the established synthetic routes for 2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example:
- Friedel-Crafts acylation : Reacting 4-bromophenyl derivatives with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions to introduce the ketone group .
- Piperidine substitution : Introducing the 4-methylpiperidinyl moiety via nucleophilic substitution of a halogenated intermediate (e.g., bromoethanone derivatives) with 4-methylpiperidine .
Q. Key considerations :
- Use inert atmospheres (N₂/Ar) to prevent side reactions.
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient).
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Methodological Answer: X-ray crystallography involves:
Crystal growth : Slow evaporation of a saturated solution in a solvent like dichloromethane/hexane.
Data collection : Use a diffractometer (e.g., Bruker SMART APEXII) with MoKα radiation (λ = 0.71073 Å) at 100 K .
Structure solution : Employ the SHELX suite (e.g., SHELXL for refinement, SHELXS for phase determination) .
Visualization : ORTEP-3 for thermal ellipsoid plots to analyze bond lengths, angles, and torsional parameters .
Q. Example structural data from a related bromophenyl derivative :
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C-Br bond length | 1.96 | |
| C-C(=O) bond angle | 120.5° | |
| Dihedral angle (aryl-ketone) | 29.33° |
Advanced Research Questions
Q. What challenges arise in the regioselective synthesis of derivatives, and how are they addressed?
Methodological Answer: Challenges :
- Competing reaction pathways (e.g., over-alkylation or undesired substitution).
- Steric hindrance from the 4-methylpiperidinyl group .
Q. Solutions :
- Solvent-free conditions : Minimize side reactions (e.g., hydrolysis) and improve regioselectivity .
- Catalyst optimization : Use milder Lewis acids (e.g., ZnCl₂ instead of AlCl₃) to reduce steric interference .
- Analytical validation : Confirm regiochemistry via 2D NMR (COSY, NOESY) and X-ray diffraction .
Case study : A regioselective synthesis of imidazole derivatives (e.g., 4c in ) achieved 78% yield by optimizing reaction time (48 hrs) and using DMF as a polar aprotic solvent.
Q. How do computational methods aid in predicting hydrogen bonding patterns and crystal packing?
Methodological Answer: Steps :
Geometry optimization : Use DFT (e.g., B3LYP/6-31G*) to minimize energy and predict bond parameters.
Hydrogen bonding analysis : Apply graph set analysis (Etter’s formalism) to classify motifs (e.g., chains, rings) .
Molecular dynamics (MD) : Simulate crystal packing under varied temperatures/pressures to predict stability.
Example : In related bromophenyl crystals, O–H⋯N and C–H⋯O interactions form layered structures in the ab plane, critical for mechanical stability .
Q. Tools :
Q. How is the compound’s DNA photocleaving activity evaluated in pharmacological studies?
Methodological Answer: Protocol :
DNA binding assay : Use UV-vis spectroscopy to measure hypochromicity in plasmid DNA (SC and OC forms) .
Photocleavage test :
- Irradiate DNA-compound mixtures (1–10 µM) under UV light (λ = 365 nm).
- Analyze via agarose gel electrophoresis; quantify cleavage efficiency with ImageJ.
Docking studies : Use AutoDock Vina to predict interactions with DNA grooves or intercalation sites.
Findings : Derivatives like 1-(4-bromophenyl)ethanone show complete DNA degradation at 1 µg/mL under UV, attributed to radical generation via ketone excitation .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Methodological Answer: Common discrepancies :
- NMR chemical shifts suggesting planar geometry vs. crystallographic torsional angles.
- IR carbonyl stretches (1680–1720 cm⁻¹) conflicting with X-ray bond lengths.
Q. Resolution methods :
Q. Table 1. Comparative Yields in Synthetic Routes
| Method | Catalyst | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 85 | 98.5 | |
| Nucleophilic substitution | K₂CO₃ | 72 | 97.2 |
Q. Table 2. Hydrogen Bond Parameters in Crystal Structures
| Donor–Acceptor | Distance (Å) | Angle (°) | Motif Type | Source |
|---|---|---|---|---|
| O–H⋯N | 2.89 | 165 | Chain | |
| C–H⋯O | 3.12 | 152 | Ring |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
